N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-28-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONMOEBMLMOZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanediamide Derivatives
The following compounds share the ethanediamide core but differ in substituents, influencing their physicochemical and pharmacological properties:
*Calculated based on molecular formula.
Functional Group Analysis
- Heterocyclic Moieties: The target compound’s furan-2-yl group (oxygen-based) contrasts with thiophen-2-ylmethyl in 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide . 1H-pyrazol-1-yl is shared with N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide , where pyrazole facilitates hydrogen bonding in active sites.
Fluorinated Aromatic Groups :
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group (logP ~2.5) in the target compound may offer lower logP than the trifluoromethyl analogue (logP ~3.0), enhancing aqueous solubility.
- Metabolic Stability : Fluorinated groups (CF3O vs. CF3) resist oxidative metabolism, but the ether linkage in CF3O may increase susceptibility to hydrolysis compared to CF3.
*Estimated using fragment-based methods.
Biological Activity
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H18F3N5O2. The compound features a furan ring, a pyrazole ring, and a trifluoromethoxy-substituted phenyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and pyrazole moieties are known to exhibit significant interactions with enzymes and receptors involved in various metabolic pathways. Specifically, the compound has been studied for its potential as:
- Human Neutrophil Elastase Inhibitor : This activity suggests a role in managing inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and other diseases characterized by excessive elastase activity.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for further pharmacological exploration.
Inhibition Studies
Research has shown that derivatives of furan and pyrazole exhibit notable inhibitory effects on various enzymes. For instance, compounds similar to this compound have demonstrated significant inhibition of mushroom tyrosinase, which is crucial for melanin synthesis. The IC50 values for these compounds can be significantly lower than those of standard inhibitors like kojic acid .
Anticancer Properties
Studies have reported that certain derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds containing pyrazole rings have been shown to inhibit cell proliferation in various cancer models, suggesting their potential as therapeutic agents against malignancies.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
